Cas no 127842-57-3 (Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride)

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a synthetic organic compound featuring a benzylamine core substituted with a trifluoromethyl group at the ortho position and a methylamine functionality. The hydrochloride salt enhances its stability and solubility, making it suitable for various chemical and pharmaceutical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which is advantageous in medicinal chemistry for drug design and development. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the preparation of agrochemicals and pharmaceuticals. Its well-defined structure and purity ensure reproducibility in research and industrial processes.
Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride structure
127842-57-3 structure
Product name:Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
CAS No:127842-57-3
MF:C9H10NF3
MW:189.178
CID:2898067
PubChem ID:14509279

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, N-?methyl-?2-?(trifluoromethyl)?-?, hydrochloride (1:1)
    • Benzenemethanamine, N-​methyl-​2-​(trifluoromethyl)​-​, hydrochloride (1:1)
    • 127842-57-3
    • EN300-37371841
    • N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine hydrochloride
    • SCHEMBL25377091
    • methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
    • Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
    • Inchi: InChI=1S/C9H10F3N.ClH/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5,13H,6H2,1H3;1H
    • InChI Key: CCFCMSUWBCLOHQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 225.0532115Da
  • Monoisotopic Mass: 225.0532115Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37371841-1.0g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95.0%
1.0g
$86.0 2025-03-18
Enamine
EN300-37371841-0.05g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95.0%
0.05g
$20.0 2025-03-18
Enamine
EN300-37371841-0.25g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95.0%
0.25g
$43.0 2025-03-18
Enamine
EN300-37371841-2.5g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95.0%
2.5g
$169.0 2025-03-18
Aaron
AR01DO3U-500mg
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95%
500mg
$140.00 2025-02-14
Aaron
AR01DO3U-100mg
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95%
100mg
$97.00 2025-03-10
1PlusChem
1P01DNVI-1g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95%
1g
$240.00 2023-12-25
Aaron
AR01DO3U-1g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95%
1g
$171.00 2025-02-14
Aaron
AR01DO3U-5g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95%
5g
$448.00 2025-02-14
Enamine
EN300-37371841-0.1g
methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
127842-57-3 95.0%
0.1g
$29.0 2025-03-18

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